Colchiceine-d3 Colchiceine-d3
Brand Name: Vulcanchem
CAS No.: 1217695-72-1
VCID: VC0020717
InChI: InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1/i1D3
SMILES: CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Molecular Formula: C21H23NO6
Molecular Weight: 388.434

Colchiceine-d3

CAS No.: 1217695-72-1

Cat. No.: VC0020717

Molecular Formula: C21H23NO6

Molecular Weight: 388.434

* For research use only. Not for human or veterinary use.

Colchiceine-d3 - 1217695-72-1

Specification

CAS No. 1217695-72-1
Molecular Formula C21H23NO6
Molecular Weight 388.434
IUPAC Name 2,2,2-trideuterio-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Standard InChI InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1/i1D3
Standard InChI Key PRGILOMAMBLWNG-VSLDJYOXSA-N
SMILES CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC

Introduction

Chemical Structure and Properties

Physicochemical Properties

Based on the properties of non-deuterated colchiceine and related compounds, the following properties can be estimated for colchiceine-d3:

Table 1: Comparative Physicochemical Properties

PropertyColchiceine Colchiceine-d3 (estimated)iso-Colchicine-d3
Chemical FormulaC21H23NO6C21H20D3NO6C22H22D3NO6
Average Molecular Weight385.416~388.44402.456
Monoisotopic Weight385.152537465~388.17Not specified
Physical StateSolidSolidSolid
Boiling PointNot specifiedNot specified726.0±60.0 °C at 760 mmHg
Flash PointNot specifiedNot specified392.9±32.9 °C

The estimated properties for colchiceine-d3 are derived from established principles of isotopic substitution, where deuteration typically causes minimal changes to most physicochemical properties except for a slight increase in molecular weight and potential alterations in hydrogen bonding patterns.

Spectroscopic Characteristics

Deuterium substitution creates distinctive spectroscopic signatures that differentiate colchiceine-d3 from non-deuterated colchiceine:

  • In nuclear magnetic resonance (NMR) spectroscopy, deuterium signals appear at different frequencies than proton signals, creating characteristic patterns.

  • In mass spectrometry, the molecular ion and fragment ions of colchiceine-d3 would show a mass shift of approximately +3 Da compared to colchiceine, providing a clear distinction that is valuable for analytical purposes.

  • Infrared spectroscopy would reveal shifted vibrational frequencies for C-D bonds compared to C-H bonds, with C-D stretching vibrations typically occurring at lower frequencies.

Synthesis and Production Methods

Synthetic Approaches

The synthesis of colchiceine-d3 would likely employ one of several established approaches for introducing deuterium labels:

Table 2: Potential Synthetic Routes for Colchiceine-d3

Synthetic ApproachDescriptionAdvantagesChallenges
Direct deuteration of colchiceineExchange of hydrogen with deuterium using D2O or deuterated reagentsStraightforward, fewer stepsPotential for incomplete or non-specific deuteration
Synthesis from deuterated precursorsIncorporation of deuterated building blocks during total synthesisPrecise control of deuteration sitesMore complex, potentially lower yields
Demethylation of deuterated colchicineConverting deuterated colchicine to colchiceineLeverages established colchicine chemistryRequires prior synthesis of deuterated colchicine

Pharmacological Properties

Mechanism of Action

Colchiceine-d3 would likely retain the fundamental mechanism of action of colchiceine, which appears to interact with tubulin in a manner similar to colchicine. According to available research, colchiceine interacts with tubulin "at the interface of the alpha- and beta-subunits" .

The specific protein target is tubulin beta chain (TUBB, Uniprot ID: P07437), described as "the major constituent of microtubules" that "binds two moles of GTP, one at an exchangeable site on the beta chain and one at a non-exchangeable site on the alpha chain" . This interaction disrupts microtubule dynamics, which explains the anti-mitotic effects of colchicine derivatives.

Pharmacokinetic Considerations

Deuteration can significantly affect pharmacokinetic parameters through the kinetic isotope effect. For colchiceine-d3, potential implications include:

  • Altered metabolic stability due to stronger C-D bonds compared to C-H bonds

  • Potentially extended half-life if deuteration occurs at metabolically vulnerable positions

  • Modified distribution of metabolites resulting from changed metabolic pathways

  • Possibly reduced formation of reactive or toxic metabolites

These pharmacokinetic alterations could theoretically translate to improved therapeutic profiles, although specific studies on colchiceine-d3 would be necessary to confirm these effects.

Research Applications

Analytical Applications

Colchiceine-d3 would serve as an invaluable analytical tool in pharmaceutical research, particularly in quantitative bioanalysis:

Table 3: Analytical Applications of Colchiceine-d3

ApplicationMethodologyBenefits
Quantitative mass spectrometryLC-MS/MS with isotope dilutionAccurate quantification with minimal matrix effects
Metabolite identificationHigh-resolution mass spectrometryDifferentiation between drug-derived and endogenous compounds
Pharmacokinetic studiesStable isotope techniquesPrecise determination of ADME parameters
Method validationInternal standardizationImproved precision and accuracy in analytical methods

The mass difference between colchiceine and colchiceine-d3 allows both compounds to be monitored simultaneously, making the deuterated analog an ideal internal standard for quantitative analysis.

Metabolic Studies

Deuterated compounds provide unique insights into drug metabolism:

  • Elucidation of metabolic pathways through tracking of the deuterium label

  • Investigation of metabolic rate differences using kinetic isotope effects

  • Identification of metabolic hot spots by strategic deuteration of suspected vulnerable positions

  • Study of chiral inversion processes that might occur during metabolism

For colchiceine, which is itself a metabolite of colchicine, deuteration could reveal further biotransformation pathways and provide insights into its metabolic fate and elimination.

Mechanistic Investigations

Colchiceine-d3 could facilitate detailed investigations into the mechanism of action of colchicine derivatives:

  • Rate-determining steps in protein binding could be identified through deuterium kinetic isotope effects

  • Conformational changes induced by binding might be probed using deuterium NMR techniques

  • Structure-activity relationships could be refined by systematic deuteration at different positions

Future Research Directions

Comprehensive Characterization

Given the limited direct information available about colchiceine-d3, several research opportunities exist:

  • Complete spectroscopic characterization using modern analytical techniques

  • X-ray crystallography studies to determine precise three-dimensional structure

  • Comparative binding studies with non-deuterated colchiceine

  • Assessment of deuterium exchange rates under physiological conditions

Advanced Synthetic Methodologies

Development of more efficient synthetic methods for colchiceine-d3 represents another promising research direction:

  • Stereoselective incorporation of deuterium at specific positions

  • Scale-up processes for reliable production of analytical-grade material

  • Novel deuteration techniques that maximize isotopic purity

  • Green chemistry approaches to reduce environmental impact of synthesis

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